molecular formula C11H23ClN2O2 B8086087 tert-Butyl ({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate hydrochloride

tert-Butyl ({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate hydrochloride

Cat. No.: B8086087
M. Wt: 250.76 g/mol
InChI Key: CPAUHZACDLUCMI-UHFFFAOYSA-N
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Description

tert-Butyl ({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate hydrochloride is a chemical compound with the molecular formula C10H20N2O2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in both organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a cyclopropylmethylamine derivative. The process generally includes the following steps:

    Formation of tert-Butyl Carbamate: tert-Butyl carbamate is prepared by reacting tert-butyl chloroformate with ammonia or an amine.

    Cyclopropylmethylamine Derivative: The cyclopropylmethylamine derivative is synthesized through a series of reactions involving cyclopropyl compounds and methylamine.

    Coupling Reaction: The tert-butyl carbamate is then coupled with the cyclopropylmethylamine derivative under controlled conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the cyclopropylmethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl ({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)- (1- ((2- (dimethylamino)ethyl) (methyl)amino)propan-2-yl)carbamate
  • tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate

Uniqueness

tert-Butyl ({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate hydrochloride is unique due to its specific structural features, which confer distinct reactivity and stability. Compared to similar compounds, it offers advantages in terms of ease of synthesis and versatility in various chemical reactions.

Properties

IUPAC Name

tert-butyl N-[[1-(methylaminomethyl)cyclopropyl]methyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-8-11(5-6-11)7-12-4;/h12H,5-8H2,1-4H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAUHZACDLUCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)CNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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